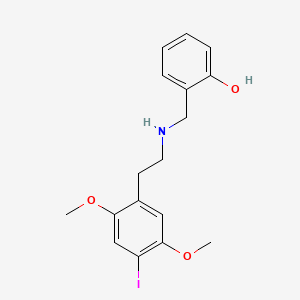

25I-Nboh

描述

25I-Nboh, also known as 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, is a derivative of the phenethylamine class of compounds. It was first synthesized in 2006 by a team at Purdue University. This compound is known for its potent agonistic activity at the serotonin 5-HT2A receptor, making it a significant subject of research in the field of psychoactive substances .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 25I-Nboh typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine.

Iodination: The phenethylamine is iodinated to produce 2,5-dimethoxy-4-iodophenethylamine.

N-Benzylation: The iodinated compound is then subjected to N-benzylation using 2-hydroxybenzyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a novel psychoactive substance. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the iodo group can yield the corresponding phenethylamine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodo position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated phenethylamine derivatives.

Substitution: Substituted phenethylamine derivatives with various nucleophiles.

科学研究应用

25I-Nboh has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification of novel psychoactive substances.

Biology: Studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor.

Medicine: Investigated for its potential therapeutic effects and psychoactive properties.

作用机制

25I-Nboh exerts its effects primarily through its potent agonistic activity at the serotonin 5-HT2A receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in its psychoactive effects. The compound’s interaction with the 5-HT2A receptor is similar to that of other hallucinogenic substances, such as lysergic acid diethylamide (LSD) and psilocybin .

相似化合物的比较

25I-NBOMe: Another potent 5-HT2A receptor agonist with similar psychoactive properties.

2C-I: A less potent phenethylamine derivative that also acts on the 5-HT2A receptor.

DOI: A substituted amphetamine with hallucinogenic properties.

Uniqueness of 25I-Nboh: this compound is unique due to its high selectivity and potency at the 5-HT2A receptor, making it one of the most selective agonists for this receptor. Its structure, which includes a hydroxybenzyl group, contributes to its distinct pharmacological profile compared to other similar compounds .

生物活性

25I-NBOH is a member of the NBOMe family, which are potent hallucinogenic compounds primarily acting as agonists of the serotonin 5-HT2A receptor. This article delves into the biological activity of this compound, examining its pharmacodynamics, potential neurotoxicity, and interactions with biological systems based on diverse research findings.

Pharmacodynamics

This compound exhibits high binding affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C. Research indicates that its binding affinity is in the nanomolar range, with values reported at approximately 0.5–1.6 nM for 5-HT2A and 4.6–130 nM for 5-HT2C receptors . This potent interaction contributes to its hallucinogenic effects, which are characterized by altered perception and mood.

Table 1: Binding Affinity of this compound to Serotonin Receptors

| Receptor Type | Binding Affinity (nM) |

|---|---|

| 5-HT2A | 0.5 - 1.6 |

| 5-HT2C | 4.6 - 130 |

Neurotoxicity and Behavioral Effects

Studies have highlighted the neurotoxic potential of this compound, particularly through its effects on neurogenesis and neurotransmitter systems. In animal models, chronic administration has been shown to decrease the number of surviving neurons in the hippocampus and alter behavior related to anxiety and exploration .

Neurogenesis Impacts : A study indicated that injections of this compound resulted in a significant reduction in BrdU+ cells (a marker for neurogenesis) compared to control groups, suggesting impaired neurogenesis in treated subjects .

Table 2: Neurogenesis Markers in Rats Treated with this compound

| Treatment Group | BrdU+ Cells Count | NeuN+ Neurons Count |

|---|---|---|

| Control | High | High |

| Treated | Low | Low |

Cardiotoxicity

In addition to neurotoxic effects, there is evidence suggesting cardiotoxicity associated with this compound use. In vitro studies demonstrated that exposure to this compound reduced cell viability in cardiac cell lines and prolonged the QT interval in electrocardiograms of treated rats . These findings raise concerns about the cardiovascular risks associated with recreational use.

Metabolism and Detection

The metabolism of this compound involves several pathways, with metabolites detectable in biological fluids such as plasma and urine. Research has identified key metabolites that could serve as markers for consumption, enhancing detection capabilities in toxicology . The identification of these metabolites aids in understanding the pharmacokinetics of the compound.

Table 3: Key Metabolites of this compound

| Metabolite ID | m/z Value | Phase Type |

|---|---|---|

| M1 | 330.172 | Phase I |

| M6 | 492.223 | Phase II |

Case Studies and Clinical Reports

Clinical case studies have documented severe intoxication incidents linked to this compound use. One notable case involved a patient exhibiting symptoms consistent with serotonin syndrome after ingestion, highlighting the compound's potential for causing acute adverse reactions .

属性

IUPAC Name |

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUZHYRXGQTBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433993 | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919797-20-9 | |

| Record name | 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919797-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25I-NBOH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25I-NBOH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9G4BGW8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。